2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine
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Overview
Description
2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features both pyridine and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with nitriles under acidic or basic conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials, including metal-organic frameworks and coordination polymers.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathway Modulation: By binding to specific sites on proteins, it can modulate signaling pathways involved in cell growth and apoptosis, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-(pyridin-3-yl)pyrimidine: This compound also features a hydrazinyl group and a pyridine ring, but with a pyrimidine ring instead of an oxadiazole ring.
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds contain a triazine ring and are known for their biological activities, including antiviral and anticancer properties.
Uniqueness
2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of both oxadiazole and pyridine rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H10N6O |
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Molecular Weight |
254.25 g/mol |
IUPAC Name |
[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C12H10N6O/c13-17-11-9(2-1-5-15-11)12-16-10(18-19-12)8-3-6-14-7-4-8/h1-7H,13H2,(H,15,17) |
InChI Key |
FFCQBJLAIZSZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NN)C2=NC(=NO2)C3=CC=NC=C3 |
Origin of Product |
United States |
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